Fenofibrate Impurity G

Description

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 2-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27ClO6/c1-15(2)29-21(27)23(3,4)31-22(28)24(5,6)30-19-13-9-17(10-14-19)20(26)16-7-11-18(25)12-8-16/h7-15H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINWBKNKDSKHRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747781 | |

| Record name | 2-Methyl-1-oxo-1-[(propan-2-yl)oxy]propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217636-48-1 | |

| Record name | 1,1-Dimethyl-2-(1-methylethoxy)-2-oxoethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=217636-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylethyl 2-((2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoyl)oxy)-2-methylpropanoatec | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217636481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1-oxo-1-[(propan-2-yl)oxy]propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylethyl 2-[[2-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLETHYL 2-((2-(4-(4-CHLOROBENZOYL)PHENOXY)-2-METHYLPROPANOYL)OXY)-2-METHYLPROPANOATEC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E185NC5FBM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Fenofibrate Impurity G: Structure, Properties, and Analytical Control

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

In the landscape of modern drug development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of ensuring the safety and efficacy of a final drug product. Process-related impurities, arising from the synthetic route of the active pharmaceutical ingredient (API), and degradation products are of particular concern. This guide provides a comprehensive technical overview of Fenofibrate Impurity G, a known process-related impurity of the widely prescribed lipid-lowering agent, Fenofibrate. As a Senior Application Scientist, the following sections are designed to offer not just data, but a deeper, field-proven perspective on the causality behind its formation, analytical detection, and the rationale for its stringent control.

Unveiling Fenofibrate Impurity G: Chemical Identity and Physicochemical Properties

Fenofibrate Impurity G, also recognized in the United States Pharmacopeia (USP) as Fenofibrate Related Compound C, is a critical impurity to monitor in the synthesis of Fenofibrate.[1][2][3] A thorough understanding of its chemical structure and properties is the first step in developing robust control strategies.

Chemical Structure and Nomenclature

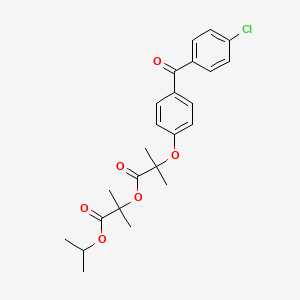

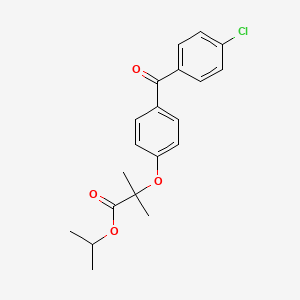

The chemical structure of Fenofibrate Impurity G reveals it to be a diester derivative, closely related to the parent drug, Fenofibrate.

Chemical Structure:

Figure 1: Chemical Structure of Fenofibrate Impurity G.

-

IUPAC Name: 1-methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate[4]

-

Synonyms: Fenofibrate USP Related Compound C, Fenofibric Acid 1,1-Dimethyl-2-(1-methylethoxy)-2-oxoethyl Ester[2][3][4]

-

CAS Number: 217636-48-1[2]

-

Molecular Formula: C₂₄H₂₇ClO₆[2]

-

Molecular Weight: 446.92 g/mol [5]

Physicochemical Properties

A summary of the key physicochemical properties of Fenofibrate Impurity G is presented in Table 1. These properties are essential for selecting appropriate analytical techniques and understanding the impurity's behavior in different matrices.

| Property | Value | Source(s) |

| Appearance | White Powder | [6] |

| Melting Point | 105.3-107.3°C | [1] |

| Boiling Point | No data available | [7] |

| Solubility | Soluble in Methanol-DMSO mixtures. Slightly soluble in Chloroform and heated Methanol. | [5][7][8] |

| Storage Condition | 2-8°C | [5] |

Formation and Synthesis: A Mechanistic Perspective

Understanding the origin of an impurity is paramount for its effective control. Fenofibrate Impurity G is a process-related impurity, meaning it is formed during the synthesis of the Fenofibrate API.[9] The primary synthetic route to Fenofibrate involves the esterification of Fenofibric acid with isopropyl alcohol.[10]

Plausible Formation Pathway

While the exact, detailed mechanism for the formation of Fenofibrate Impurity G is not extensively published, a scientifically sound hypothesis can be proposed based on the known chemistry of Fenofibrate synthesis. It is likely that under certain reaction conditions, a side reaction occurs where a molecule of Fenofibric acid is esterified not with isopropanol, but with another molecule that contains a hydroxyl group and is structurally similar to the reactants or intermediates present in the reaction mixture. A plausible pathway involves the reaction of Fenofibric acid with an intermediate species, leading to the formation of the characteristic diester-like structure of Impurity G.

Figure 2: Conceptual overview of Fenofibrate synthesis and the parallel formation of Impurity G.

This highlights the critical need for precise control over reaction parameters such as temperature, stoichiometry of reactants, and catalyst choice to minimize the formation of such side products.

Laboratory-Scale Synthesis for Reference Standard Generation

The availability of a pure reference standard for Fenofibrate Impurity G is a prerequisite for the development and validation of analytical methods. While the impurity is formed as a byproduct in the main API synthesis, for analytical purposes, a targeted synthesis is often required. A potential synthetic route could involve the controlled reaction of Fenofibric acid with a suitable activated intermediate under conditions that favor the formation of the diester linkage. The purification of the synthesized impurity is typically achieved through chromatographic techniques to ensure high purity.

Analytical Methodologies for Detection and Quantification

The control of Fenofibrate Impurity G in the final drug substance and product relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[9][11]

Recommended HPLC-UV Method

The following is a detailed, step-by-step protocol for the quantification of Fenofibrate Impurity G, synthesized from established methods for Fenofibrate and its related substances.[9][11] This protocol is designed to be self-validating, with clear system suitability criteria to ensure the reliability of each analytical run.

Experimental Protocol: RP-HPLC for Fenofibrate Impurity G

-

Chromatographic System:

-

HPLC system equipped with a UV-Vis detector.

-

Data acquisition and processing software.

-

-

Chromatographic Conditions:

-

Column: Waters X Bridge C18 (250 x 4.6 mm, 5 µm particle size) or equivalent.[9]

-

Mobile Phase: A mixture of acetonitrile and water (75:25 v/v).[9] The water component should be of HPLC grade.

-

Flow Rate: 1.0 mL/min.[9]

-

Detection Wavelength: 286 nm.[9]

-

Column Temperature: Ambient.[9]

-

Injection Volume: 20 µL.

-

-

Preparation of Solutions:

-

Diluent: Mobile phase (Acetonitrile:Water, 75:25 v/v).

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of Fenofibrate Impurity G reference standard in the diluent to obtain a known concentration (e.g., 1 µg/mL).

-

Sample Solution: Accurately weigh and dissolve the Fenofibrate drug substance or a crushed tablet powder in the diluent to obtain a known concentration of Fenofibrate (e.g., 1 mg/mL).

-

-

System Suitability:

-

Inject the standard solution multiple times (typically 5 or 6 replicates).

-

The relative standard deviation (RSD) of the peak area for Fenofibrate Impurity G should be not more than 2.0%.

-

The theoretical plates for the impurity peak should be greater than 2000.

-

The tailing factor for the impurity peak should be between 0.8 and 1.5.

-

-

Analysis:

-

Inject the diluent (as a blank), the standard solution, and the sample solution into the chromatograph.

-

Record the chromatograms and integrate the peak areas.

-

Identify the peak corresponding to Fenofibrate Impurity G in the sample chromatogram by comparing its retention time with that of the standard.

-

-

Calculation:

-

Calculate the percentage of Fenofibrate Impurity G in the sample using the following formula:

Where:

-

Area_impurity_sample is the peak area of Impurity G in the sample solution.

-

Area_standard is the average peak area of Impurity G in the standard solution.

-

Conc_standard is the concentration of the Impurity G reference standard.

-

Conc_sample is the concentration of the Fenofibrate sample.

-

Figure 3: A typical workflow for the HPLC analysis of Fenofibrate Impurity G.

Regulatory Landscape and Toxicological Considerations

The control of impurities is a critical aspect of regulatory compliance in the pharmaceutical industry. Pharmacopeias such as the USP and the European Pharmacopoeia (EP) provide monographs that specify the acceptable limits for known and unknown impurities in drug substances and products.[4][12]

Pharmacopeial Standards

Fenofibrate Impurity G is listed as "Fenofibrate Related Compound C" in the USP monograph for Fenofibrate.[12] The monograph outlines the analytical procedure for its detection and control, which typically involves an HPLC method similar to the one described above. The acceptance criteria, or the maximum allowable limit for this impurity, are specified in the monograph. Adherence to these limits is mandatory for a product to be deemed compliant. While the exact percentage limit can vary with the edition of the pharmacopeia, it is crucial for manufacturers to consult the current version for compliance.

Toxicological Assessment

As of the writing of this guide, specific public-domain toxicological data for Fenofibrate Impurity G is limited. The safety of the parent drug, Fenofibrate, has been extensively studied, with preclinical toxicology revealing minimal toxic effects.[13][14] However, the toxicological profile of any impurity must be considered independently.

In the absence of direct toxicological data, the control of impurities is often guided by the principles of Threshold of Toxicological Concern (TTC) and qualification thresholds outlined in guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The regulatory limits set in the pharmacopeias are established based on these principles, ensuring that the potential risk associated with the impurity is acceptably low at the specified level.

For novel impurities or those present at levels exceeding the qualification threshold, further toxicological evaluation may be required. Modern approaches, such as in silico toxicology, can be employed as a preliminary risk assessment tool to predict potential toxicities based on the chemical structure of the impurity.[6]

Conclusion and Future Perspectives

Fenofibrate Impurity G represents a key process-related impurity in the manufacturing of Fenofibrate that necessitates stringent control. This guide has provided a comprehensive overview of its chemical identity, physicochemical properties, plausible formation pathways, a detailed analytical methodology for its quantification, and the regulatory and toxicological context for its control.

For researchers and drug development professionals, a deep understanding of such impurities is not just a matter of compliance but a commitment to patient safety. The continuous improvement of synthetic processes to minimize impurity formation and the development of even more sensitive and efficient analytical methods remain active areas of research. As our understanding of the potential biological effects of even trace-level impurities grows, the rigorous control and characterization of substances like Fenofibrate Impurity G will continue to be a cornerstone of pharmaceutical science.

References

-

Analytica Chemie. Fenofibrate Imp. G (EP). [Link]

-

Naarini Molbio Pharma. Fenofibrate EP Impurity G. [Link]

-

Gabhe, S. Y., et al. (2014). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Pharmaceutical Methods, 5(2), 79-84. [Link]

-

USP. (2025). Fenofibrate. USP-NF. [Link]

-

Naarini Molbio Pharma. Fenofibrate EP Impurity G. [Link]

-

SynZeal. Fenofibrate EP Impurity G | 217636-48-1. [Link]

-

Allmpus. FENOFIBRATE EP IMPURITY G. [Link]

-

Lacroix, P. M., et al. (1998). Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. Journal of Pharmaceutical and Biomedical Analysis, 18(3), 383-401. [Link]

-

Zzaman, M. T., et al. (2009). Method development and validation of fenofibrate by HPLC using human plasma. Revista Electrónica de Biomedicina, 3, 41-54. [Link]

-

Kumar, T. M., et al. (2011). Development and validation of HPLC-UV method for the estimation of fenofibrate in human plasma. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 225-228. [Link]

- Google Patents. (2008).

-

Veeprho. Fenofibrate EP Impurity G | CAS 217636-48-1. [Link]

- Google Patents. (2013).

-

USP. (2013). Fenofibrate Tablets. USP-NF. [Link]

- Google Patents. (2016).

-

Myatt, G. J., et al. (2018). In silico toxicology protocols. Regulatory Toxicology and Pharmacology, 96, 1-17. [Link]

-

PubChem. 1,1-Dimethyl-2-(1-methylethoxy)-2-oxoethyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate. [Link]

-

U.S. Food and Drug Administration. (2007). Chemistry Review(s). [Link]

-

PubChem. 1,1-Dimethyl-2-(1-methylethoxy)-2-oxoethyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate. [Link]

-

Blane, G. F. (1987). Safety of fenofibrate--US and worldwide experience. Cardiology, 74 Suppl 1, 67-76. [Link]

-

U.S. Food and Drug Administration. (2008). Pharmacology and Toxicology Review and Evaluation. [Link]

-

EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia. [Link]

-

GOV.UK. (2010). Fenofibrate, tablets and capsules all formulations and strengths CCDS update. [Link]

-

ResearchGate. (2023). Solubility of fenofibrate in aqueous solutions of various hydrophilic polymers and surfactants. [Link]

-

USP-NF. Fenofibrate. [Link]

-

BfArM. (2006). ASSESSMENT REPORT on the benefit:risk of fibrates EXECUTIVE SUMMARY. [Link]

-

U.S. Food and Drug Administration. (2008). NDA 22-224/Trilipix (fenofibric acid choline salt)/ Abbott Laboratories. [Link]

Sources

- 1. Fenofibrate impurity G CRS | LGC Standards [lgcstandards.com]

- 2. Fenofibrate EP Impurity G | 217636-48-1 | SynZeal [synzeal.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. veeprho.com [veeprho.com]

- 5. allmpus.com [allmpus.com]

- 6. In silico toxicology protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Naarini Molbio Pharma [naarini.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. phmethods.net [phmethods.net]

- 10. Fenofibric acid synthesis - chemicalbook [chemicalbook.com]

- 11. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. trungtamthuoc.com [trungtamthuoc.com]

- 13. Safety of fenofibrate--US and worldwide experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

An In-Depth Technical Guide to Fenofibrate Impurity G

Introduction: The Critical Role of Impurity Profiling in Fenofibrate Manufacturing

Fenofibrate is a widely prescribed fibric acid derivative used in the management of hyperlipidemia, primarily by reducing elevated low-density lipoprotein cholesterol (LDL-C), total cholesterol, and triglycerides.[1][2] As a prodrug, fenofibrate is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid, which mediates its therapeutic effects through the activation of peroxisome proliferator-activated receptor alpha (PPAR-α).[3][4]

The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. The manufacturing process of an active pharmaceutical ingredient (API) like fenofibrate can inadvertently generate process-related impurities and degradation products.[5][6] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate the identification, quantification, and control of these impurities to ensure patient safety.[5] This guide provides a comprehensive technical overview of a key process-related impurity, Fenofibrate Impurity G, also recognized as Fenofibrate Related Compound C by the United States Pharmacopeia (USP), for professionals engaged in pharmaceutical research, development, and quality control.

Part 1: Chemical Profile and Identification of Fenofibrate Impurity G

Fenofibrate Impurity G is a process-related impurity that is monitored and controlled as per major pharmacopeias.[1][5] Its unambiguous identification is the first step in developing robust control strategies.

Nomenclature and Chemical Identity

The impurity is officially designated as Fenofibrate Impurity G in the European Pharmacopoeia (EP) and Fenofibrate Related Compound C in the United States Pharmacopeia (USP).[1][7][8] Its chemical structure and properties are summarized in the table below.

| Parameter | Value |

| IUPAC Name | 1-Methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate[1][7][8][9] |

| Synonyms | Fenofibric Acid 1,1-Dimethyl-2-(1-methylethoxy)-2-oxoethyl Ester[3][6][10][11] |

| CAS Number | 217636-48-1[1][3][5][7][8][9][10][12][13] |

| Molecular Formula | C₂₄H₂₇ClO₆[1][5][7][8][10][11][13] |

| Molecular Weight | 446.92 g/mol [1][5][6][7][8][10][13] |

| Appearance | White to Pale Yellow Solid |

Chemical Structure

The structure of Fenofibrate Impurity G reveals a diester linkage, distinguishing it from the parent fenofibrate molecule.

Figure 2: Proposed formation pathway of Fenofibrate Impurity G.

Part 3: Analytical Methodology for Detection and Quantification

A validated, stability-indicating analytical method is essential for the accurate quantification of impurities. High-Performance Liquid Chromatography (HPLC) is the predominant technique for analyzing fenofibrate and its related substances. [2][14][15] Recommended Analytical Technique: RP-HPLC

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection provides the necessary specificity and sensitivity to resolve Fenofibrate Impurity G from the parent API and other related substances.

Experimental Protocol: Validated RP-HPLC Method

This protocol is based on established methods for fenofibrate impurity profiling. [15]

-

Instrumentation:

-

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

-

Chromatographic Conditions:

-

The parameters below are a validated starting point and may require optimization based on the specific system and column used.

-

| Parameter | Condition | Rationale |

| Column | Waters Symmetry ODS C18 (100 x 4.6 mm, 3.5 µm) or equivalent | Provides excellent resolution for non-polar compounds like fenofibrate and its impurities. |

| Mobile Phase | Acetonitrile:Water:Trifluoroacetic Acid (700:300:1, v/v/v) | The organic/aqueous mixture provides the necessary polarity for separation, while TFA improves peak shape. |

| Flow Rate | 1.0 mL/min | Ensures optimal separation efficiency and reasonable run times. |

| Detection | UV at 280 nm [15] | A wavelength where both fenofibrate and its impurities exhibit strong absorbance. |

| Column Temp. | Ambient or controlled at 25 °C | Maintains consistent retention times and improves reproducibility. |

| Injection Vol. | 10-20 µL | Standard volume for analytical HPLC. |

-

Sample and Standard Preparation:

-

Standard Solution: Prepare a solution of Fenofibrate Impurity G reference standard in the mobile phase at a known concentration (e.g., 0.1% of the test concentration).

-

Test Solution: Accurately weigh and dissolve the fenofibrate API or drug product in the mobile phase to a final concentration (e.g., 1 mg/mL).

-

System Suitability: Use a solution containing both fenofibrate and all specified impurities to verify resolution and system performance.

-

-

Analysis and Quantification:

-

Inject the solutions onto the HPLC system.

-

Identify the peaks based on the retention time of the reference standard.

-

Quantify the impurity using an external standard method, comparing the peak area of the impurity in the test sample to the peak area of the reference standard.

-

Analytical Workflow Visualization

The overall analytical process can be visualized as a streamlined workflow.

Figure 3: Analytical workflow for the quantification of Fenofibrate Impurity G.

Part 4: Regulatory Impact and Control Strategies

The presence of Fenofibrate Impurity G is regulated by major pharmacopeias, making its control a non-negotiable aspect of quality assurance.

Pharmacopeial Status and Toxicological Considerations

-

Regulatory Scrutiny: As a specified impurity in both the EP (Impurity G) and USP (Related Compound C), its levels must be strictly monitored and kept below the established thresholds.

-

Toxicological Data: While specific toxicological studies on Fenofibrate Impurity G are not widely published, aggregated GHS data from a limited number of reports suggest a potential warning for being harmful if swallowed. [16]The fundamental principle of impurity control is to minimize patient exposure to any substance that has not been thoroughly qualified for safety and efficacy.

Control Strategies in Manufacturing

Controlling the formation of Impurity G hinges on a deep understanding of the reaction kinetics and optimizing the manufacturing process.

-

Control of Starting Materials: Ensure the purity of fenofibric acid and the absence of reactive precursors like 2-bromo-2-methylpropionic acid that could initiate the side reaction.

-

Optimization of Reaction Conditions:

-

Stoichiometry: Carefully control the molar ratios of fenofibric acid to the isopropylating agent to favor the formation of the desired mono-ester (fenofibrate).

-

Temperature and Time: Optimize the reaction temperature and duration to maximize the yield of fenofibrate while minimizing the formation of the diester impurity.

-

-

Purification Processes: Develop robust crystallization and purification steps that can effectively purge Fenofibrate Impurity G from the final API. The choice of solvent and crystallization conditions is critical for selectively isolating pure fenofibrate. [10]

Conclusion

Fenofibrate Impurity G (USP Related Compound C) is a critical process-related impurity in the synthesis of fenofibrate. Its formation is a direct result of side reactions during the esterification of fenofibric acid. A thorough understanding of its chemical identity, formation pathway, and a validated analytical methodology, such as the RP-HPLC method detailed herein, are paramount for drug development professionals. By implementing rigorous control over starting materials, reaction conditions, and purification processes, manufacturers can ensure that the final fenofibrate API meets the stringent purity requirements set by global pharmacopeias, thereby safeguarding patient health.

References

-

Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica. Available at: [Link]

-

Chemical degradation kinetics of fibrates: bezafibrate, ciprofibrate and fenofibrate. SciELO. Available at: [Link]

-

Fenofibrate Impurity G. Anant Pharmaceuticals Pvt. Ltd. Available at: [Link]

-

Fenofibrate EP Impurity G. SynZeal. Available at: [Link]

-

Fenofibrate - Impurity G. Pharmaffiliates. Available at: [Link]

-

LC–MS/MS Studies for the Identification and Characterization of Degradation Products of Fenofibrate and Their Degradation Pathways. AKJournals. Available at: [Link]

-

1,1-Dimethyl-2-(1-methylethoxy)-2-oxoethyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate. PubChem. Available at: [Link]

-

FENOFIBRATE EP IMPURITY G. Allmpus. Available at: [Link]

-

Fenofibrate-impurities. Pharmaffiliates. Available at: [Link]

-

Fenofibrate EP Impurity G. Veeprho. Available at: [Link]

-

Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. PubMed. Available at: [Link]

-

A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. ResearchGate. Available at: [Link]

-

Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. ResearchGate. Available at: [Link]

-

Fenofibrate EP Impurity G. Naarini Molbio Pharma. Available at: [Link]

-

Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. Semantic Scholar. Available at: [Link]

-

Fenofibrate. PubChem. Available at: [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. veeprho.com [veeprho.com]

- 7. EP2170801B1 - Novel method of synthesizing fenofibrate - Google Patents [patents.google.com]

- 8. CN103951557A - Method for preparing fenofibric acid by using inorganic alkali as catalyst - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. US20070238894A1 - Method for preparing pure fenofibrate - Google Patents [patents.google.com]

- 11. biosynth.com [biosynth.com]

- 12. CN107235837A - A kind of preparation method of Fenofibric Acid - Google Patents [patents.google.com]

- 13. synthinkchemicals.com [synthinkchemicals.com]

- 14. patents.justia.com [patents.justia.com]

- 15. CN103360240B - Preparation method of high purity fenofibric acid - Google Patents [patents.google.com]

- 16. youtube.com [youtube.com]

An In-Depth Technical Guide to Fenofibrate Impurity G (CAS 217636-48-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Fenofibrate Impurity G, a critical process-related impurity in the synthesis of the lipid-lowering agent, fenofibrate. This document, intended for researchers, analytical scientists, and drug development professionals, delves into the chemical identity, synthesis, analytical characterization, and regulatory landscape of this impurity. By elucidating the formation pathways and providing a detailed analytical methodology, this guide serves as an essential resource for ensuring the quality, safety, and efficacy of fenofibrate drug substances and products. The absence of specific toxicological data for Fenofibrate Impurity G is addressed within the context of regulatory guidelines for impurity qualification.

Introduction and Chemical Profile

Fenofibrate Impurity G, also recognized by the European Pharmacopoeia (EP) as Fenofibrate Impurity G and by the United States Pharmacopeia (USP) as Fenofibrate Related Compound C, is a known process-related impurity in the manufacturing of fenofibrate.[1][2] Its presence in the final drug substance is a critical quality attribute that must be carefully controlled to meet stringent regulatory requirements.

Chemical Identity:

| Attribute | Information |

| Systematic Name | 1-Methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate[1] |

| Synonyms | Fenofibrate EP Impurity G, Fenofibrate USP Related Compound C, Fenofibric Acid 1,1-Dimethyl-2-(1-methylethoxy)-2-oxoethyl Ester[1][2] |

| CAS Number | 217636-48-1 |

| Molecular Formula | C₂₄H₂₇ClO₆ |

| Molecular Weight | 446.92 g/mol |

Fenofibrate Impurity G is structurally a diester derivative of fenofibric acid. Understanding its chemical properties and formation is paramount for the development of effective control strategies during drug substance manufacturing.

Synthesis and Formation Mechanisms

Fenofibrate Impurity G is primarily formed during the synthesis of fenofibrate. Its formation is indicative of a side reaction involving the starting materials or intermediates.

Putative Synthetic Pathway

While multiple synthetic routes to fenofibrate exist, a common method involves the esterification of fenofibric acid with isopropyl alcohol or an isopropyl halide.[3][4] Fenofibrate Impurity G is understood to be synthesized from fenofibric acid in a two-step process.[5]

Step-by-Step Synthesis Overview:

-

Esterification of Fenofibric Acid: The first step involves the esterification of fenofibric acid with 2-bromo-2-methylpropionic acid. This reaction forms an intermediate ester.

-

Second Esterification: The intermediate is then further esterified with isopropyl bromide under basic conditions to yield Fenofibrate Impurity G.[5]

Formation as a Process-Related Impurity

The formation of this diester impurity is a consequence of side reactions occurring during the esterification of fenofibric acid to produce fenofibrate. The presence of reactive intermediates and potential excess of reagents can drive the formation of this and other related substances. Control of stoichiometric ratios, reaction temperature, and purification methods are critical to minimize the level of Fenofibrate Impurity G in the final active pharmaceutical ingredient (API).

Analytical Characterization

Accurate and precise analytical methods are essential for the detection and quantification of Fenofibrate Impurity G to ensure the quality of fenofibrate. High-Performance Liquid Chromatography (HPLC) is the most common and official method for this purpose.

High-Performance Liquid Chromatography (HPLC) Method

The European Pharmacopoeia provides a detailed HPLC method for the analysis of fenofibrate and its impurities, including Impurity G.

Detailed HPLC Protocol:

| Parameter | Condition |

| Column | Octadecylsilyl silica gel for chromatography (C18), 5 µm particle size, 0.25 m x 4.0 mm |

| Mobile Phase | Acetonitrile and water acidified to pH 2.5 with phosphoric acid (70:30, v/v) |

| Flow Rate | 1 mL/min |

| Detection | UV Spectrophotometer at 286 nm |

| Injection Volume | 20 µL |

| Run Time | Twice the retention time of fenofibrate (approx. 20 minutes) |

| Relative Retention Time | Impurity G: ~1.35 (relative to fenofibrate at ~10 min) |

This protocol is based on the European Pharmacopoeia monograph for fenofibrate and should be validated by the user.

Toxicological Assessment and Regulatory Landscape

The control of impurities in pharmaceuticals is a critical aspect of ensuring patient safety. Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established strict guidelines for the qualification of impurities.

Toxicological Data

As of the date of this guide, there is a lack of publicly available, specific toxicological studies for Fenofibrate Impurity G. The general safety profile of fenofibrate has been well-established through extensive clinical use.[6] However, the toxicity of individual impurities must be considered separately.

In the absence of direct toxicological data, several approaches can be considered for impurity qualification, in line with ICH Q3A(R2) guidelines:

-

Read-Across Analysis: This involves using toxicological data from structurally similar compounds to predict the toxicity of the impurity .[7]

-

In Silico Toxicology: Computational models can be used to predict the potential toxicity of a chemical based on its structure.[8] These methods can assess endpoints such as mutagenicity and carcinogenicity.

Given that Fenofibrate Impurity G is a diester of fenofibric acid, a read-across approach from fenofibrate and fenofibric acid could be a scientifically justifiable starting point for a toxicological risk assessment. However, this would require a thorough evaluation by qualified toxicologists.

Regulatory Limits

Both the European Pharmacopoeia and the United States Pharmacopeia have established limits for the control of Fenofibrate Impurity G (Related Compound C) in the fenofibrate drug substance.

Pharmacopeial Acceptance Criteria:

| Pharmacopeia | Impurity Name | Acceptance Criterion |

| European Pharmacopoeia (EP) | Fenofibrate Impurity G | Not more than 0.2% |

| United States Pharmacopeia (USP) | Fenofibrate Related Compound C | Not more than 0.2% |

These limits are based on the principles of impurity qualification, where impurities below a certain threshold are not considered to pose a significant safety risk. Adherence to these limits is mandatory for pharmaceutical manufacturers to ensure their products meet the required quality standards.

Conclusion

References

- Patil, S., et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 7(11), 273-278.

- European Patent Office. (2014).

-

PrepChem. (n.d.). Synthesis of fenofibrate. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Retrieved from [Link]

- Cai, W., et al. (2019). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Scientia Pharmaceutica, 87(4), 28.

- EFSA Scientific Committee. (2023). Guidance on the use of read-across for chemical safety assessment in food and feed. EFSA Journal, 21(11), e08303.

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- Blum, R. A., & Levy, R. H. (1987). Comparative toxicity and safety profile of fenofibrate and other fibric acid derivatives. The American journal of cardiology, 60(2), 22G–27G.

-

SynZeal. (n.d.). Fenofibrate EP Impurity G. Retrieved from [Link]

- Judson, R., et al. (2023). Making in silico predictive models for toxicology FAIR. Toxicology, 489, 153493.

- Myatt, G. J., et al. (2018). In silico toxicology protocols. Regulatory toxicology and pharmacology : RTP, 96, 1–17.

- Google Patents. (n.d.).

-

ResearchGate. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Retrieved from [Link]

-

Veeprho. (n.d.). Fenofibrate EP Impurity G. Retrieved from [Link]

-

ResearchGate. (2022). NEW FENOFIBRATE DERIVATIVES AS ANTICANCER AND ANTIOXIDANT AGENTS: SYNTHESIS, IN SILICO STUDY AND BIOLOGICAL EVALUATION. Retrieved from [Link]

- Knopp, R. H. (1988). Safety of fenofibrate--US and worldwide experience. Cardiology, 75 Suppl 1, 51–58.

Sources

- 1. patents.justia.com [patents.justia.com]

- 2. Methyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate | C18H17ClO4 | CID 3038933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP2170801B1 - Novel method of synthesizing fenofibrate - Google Patents [patents.google.com]

- 4. scielo.br [scielo.br]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Safety of fenofibrate--US and worldwide experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Guidance on the use of read‐across for chemical safety assessment in food and feed - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In silico toxicology protocols - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis Pathway of Fenofibrate Impurity G

This guide provides a comprehensive technical overview of the synthesis pathway for Fenofibrate Impurity G, also known as Fenofibrate Related Compound C according to the United States Pharmacopeia (USP). This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying chemical principles and experimental rationale.

Introduction: The Significance of Impurity Synthesis

In pharmaceutical development, the adage 'know thy enemy' holds particularly true for impurities. The synthesis and characterization of process-related impurities are not merely academic exercises; they are critical components of a robust drug development program. By understanding the formation of impurities like Fenofibrate Impurity G, we can develop more effective control strategies during manufacturing, leading to a safer and more efficacious final drug product. This guide will elucidate the synthetic route to Fenofibrate Impurity G, providing the necessary knowledge for its preparation as a reference standard for analytical method development and validation.

Chemical Identity of Fenofibrate Impurity G

Before delving into its synthesis, it is crucial to establish the precise chemical identity of Fenofibrate Impurity G.

| Identifier | Value |

| IUPAC Name | propan-2-yl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate[1] |

| Synonyms | Fenofibrate EP Impurity G, Fenofibrate Related Compound C (USP)[1][2] |

| CAS Number | 217636-48-1[1] |

| Molecular Formula | C24H27ClO6[1] |

| Molecular Weight | 446.93 g/mol [1] |

The Synthetic Pathway: A Two-Stage Approach from Fenofibric Acid

The synthesis of Fenofibrate Impurity G is a multi-step process that logically begins with the formation of its core precursor, fenofibric acid. Fenofibric acid is the active metabolite of fenofibrate and serves as a key intermediate in the synthesis of several related impurities.[3][4]

Stage 1: Synthesis of the Keystone Intermediate: Fenofibric Acid

Fenofibric acid, or 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid, can be synthesized via several routes. A common and well-documented method is the alkaline hydrolysis of fenofibrate itself.[3][4]

Reaction Principle: The ester linkage in fenofibrate is susceptible to hydrolysis under basic conditions. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester and leading to the formation of a carboxylate salt, which is subsequently protonated to yield the carboxylic acid (fenofibric acid).

Caption: Synthesis of Fenofibric Acid via Hydrolysis of Fenofibrate.

-

Dissolution: Dissolve Fenofibrate in a suitable solvent such as ethanol.

-

Base Addition: Add an aqueous solution of a strong base, like sodium hydroxide (NaOH), to the fenofibrate solution.

-

Heating: Heat the reaction mixture to reflux for a period of 2-4 hours to ensure complete hydrolysis.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the organic solvent under reduced pressure.

-

Acidification: Dissolve the residue in water and acidify with a dilute acid (e.g., hydrochloric acid) to precipitate the fenofibric acid.

-

Isolation: Filter the solid precipitate, wash with water, and dry to obtain the crude fenofibric acid. Further purification can be achieved by recrystallization.

Stage 2: Synthesis of Fenofibrate Impurity G from Fenofibric Acid

The synthesis of Fenofibrate Impurity G from fenofibric acid is a two-step esterification process.[3]

Step 1: Esterification of Fenofibric Acid with 2-bromo-2-methylpropanoic acid

In this step, the carboxylic acid group of fenofibric acid is esterified with the hydroxyl group of another carboxylic acid, 2-bromo-2-methylpropanoic acid. This reaction forms an anhydride-like intermediate which is then subjected to the next step. A base such as potassium carbonate is used to facilitate the reaction.

Step 2: Isopropylation of the Intermediate

The intermediate from the previous step is then reacted with isopropyl bromide in the presence of a base to form the final product, Fenofibrate Impurity G.

Caption: Two-step synthesis of Fenofibrate Impurity G from Fenofibric Acid.

-

Step 1 - Intermediate Formation:

-

To a solution of fenofibric acid in a suitable aprotic solvent like acetonitrile, add potassium carbonate.

-

To this suspension, add 2-bromo-2-methylpropanoic acid and stir the mixture at room temperature for approximately 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Perform an aqueous work-up by adding water and extracting the product with an organic solvent like ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude intermediate.

-

-

Step 2 - Isopropylation:

-

Dissolve the crude intermediate in acetonitrile.

-

Add potassium carbonate followed by isopropyl bromide.

-

Stir the reaction mixture at room temperature for about 10 hours.

-

Monitor the formation of the final product by TLC.

-

After the reaction is complete, dilute the mixture with water and extract the product with a solvent such as methylene chloride.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield Fenofibrate Impurity G as a solid.

-

Characterization of Fenofibrate Impurity G

The identity and purity of the synthesized Fenofibrate Impurity G must be confirmed through various analytical techniques. As reported in the literature, the following methods are essential for its characterization:[3]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared Spectroscopy (IR): To identify the characteristic functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR): To elucidate the structure and confirm the arrangement of protons in the molecule.

Conclusion

The synthesis of Fenofibrate Impurity G is a crucial undertaking for any pharmaceutical company involved in the manufacturing of fenofibrate. A thorough understanding of its formation pathway, as detailed in this guide, allows for the preparation of a high-purity reference standard. This, in turn, is indispensable for the development and validation of analytical methods to monitor and control impurities in the active pharmaceutical ingredient, ensuring the quality, safety, and efficacy of the final drug product. The protocols and explanations provided herein are grounded in established chemical principles and supported by scientific literature, offering a reliable framework for researchers and scientists in the field.

References

- Patil, R., Patil, S., Joshi, P., & Jadhav, V. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 7(11), 273-278.

-

SynZeal. (n.d.). Fenofibrate EP Impurity G. Retrieved from [Link]

-

Veeprho. (n.d.). Fenofibrate EP Impurity G. Retrieved from [Link]

-

Anant Pharmaceuticals Pvt. Ltd. (n.d.). Fenofibrate Impurity G. Retrieved from [Link]

- Singh, S., & Kumar, V. (2015). LC–MS/MS Studies for the Identification and Characterization of Degradation Products of Fenofibrate and Their Degradation Pathways.

Sources

- 1. scielo.br [scielo.br]

- 2. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]

Foreword: The Imperative of Impurity Profiling in Pharmaceutical Sciences

An In-depth Technical Guide to the Physical and Chemical Characteristics of Fenofibrate Impurity G (CAS: 217636-48-1)

In the landscape of modern drug development and manufacturing, the principle of "purity is paramount" serves as a foundational tenet. The safety and efficacy of an Active Pharmaceutical Ingredient (API) are inextricably linked not only to the intrinsic properties of the molecule itself but also to the absence of unintended chemical entities. Impurities, whether arising from the synthetic pathway, degradation, or storage, can introduce significant risks, including altered efficacy, increased toxicity, and unforeseen side effects. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous identification, quantification, and control of these impurities.

This guide is dedicated to a specific, known process-related impurity of Fenofibrate, a widely prescribed antilipemic agent. Designated as Fenofibrate Impurity G by the European Pharmacopoeia (EP) and Fenofibrate Related Compound C by the United States Pharmacopeia (USP), this molecule represents a critical quality attribute that must be monitored and controlled.[1][2][3][4] As Senior Application Scientists, our objective is to provide a comprehensive technical resource for fellow researchers, analytical chemists, and formulation scientists. This document moves beyond a simple recitation of data, aiming instead to elucidate the causality behind analytical choices, provide robust, field-tested protocols, and ground all claims in authoritative references.

Part 1: Core Chemical Identity and Physicochemical Attributes

A complete understanding of an impurity begins with its unambiguous chemical identification and a summary of its fundamental physical properties. This information is the bedrock upon which all analytical methods and control strategies are built.

Molecular Structure and Nomenclature

Fenofibrate Impurity G is structurally related to the parent drug, Fenofibrate. Its formation, as will be discussed, involves the esterification of two related moieties. The official nomenclature and structural identifiers are crucial for consistent communication and database referencing.

-

IUPAC Name: 1-methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate[1][][6][7]

-

Common Synonyms: Fenofibrate EP Impurity G, Fenofibrate USP Related Compound C, Fenofibric Acid 1,1-Dimethyl-2-(1-methylethoxy)-2-oxoethyl Ester[1][2][3][6][11]

Below is a diagram illustrating the structural relationship between the parent Fenofibrate molecule and Impurity G. This visual comparison immediately highlights the dimeric ester nature of the impurity.

Caption: Chemical structures of Fenofibrate and Fenofibrate Impurity G.

Physicochemical Data Summary

The physical properties of an impurity dictate its behavior during isolation, analysis, and formulation. For instance, solubility is a critical parameter for selecting appropriate diluents in chromatographic analysis and for understanding potential precipitation risks.

| Property | Value / Description | Source(s) |

| Appearance | White Solid | |

| Melting Point | 103-105°C | [12] |

| Solubility | Slightly soluble in Chloroform and heated Methanol. Soluble in Methanol-DMSO mixtures. | [][12] |

| Storage | Recommended storage at 2-8°C. | [4][] |

| Shipping | Stable for shipment at ambient room temperature. | [3] |

Part 2: Analytical Characterization Profile

The definitive proof of an impurity's identity and its accurate quantification rely on a combination of spectroscopic and chromatographic techniques. This section details the expected analytical fingerprint of Fenofibrate Impurity G and provides a robust protocol for its separation and detection.

Spectroscopic Fingerprint

Spectroscopic data provides direct evidence of the molecular structure. For a reference standard, this data is used to confirm its identity unequivocally.

-

Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, Fenofibrate Impurity G is expected to readily form a protonated molecular ion [M+H]⁺. Given its molecular weight of 446.92, the expected mass-to-charge ratio (m/z) would be approximately 447.9. Experimental data confirms this, with a reported [M+H]⁺ peak at m/z 447.[13] This primary ion is crucial for identification in LC-MS studies.

-

¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum provides a detailed map of the hydrogen atoms within the molecule. Based on published data and the known structure, the following assignments can be made for a spectrum recorded in CDCl₃:[13]

-

δ 7.75-7.70 (dd, 4H): Aromatic protons on the chlorobenzoyl ring and the adjacent phenoxy ring, positioned ortho to the ketone.

-

δ 7.46-7.43 (d, 2H): Aromatic protons on the chlorobenzoyl ring, positioned meta to the ketone.

-

δ 6.94-6.92 (d, 2H): Aromatic protons on the phenoxy ring, positioned meta to the ketone.

-

δ 5.09-5.03 (m, 1H): The methine (CH) proton of the isopropyl ester group.

-

δ 1.69 (s, 6H): The six protons of the two methyl groups attached to the quaternary carbon of the fenofibric acid moiety.

-

δ 1.52 (s, 6H): The six protons of the two methyl groups on the other quaternary carbon.

-

δ 1.26-1.24 (d, 6H): The six protons of the two methyl groups of the isopropyl ester.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. For Impurity G, the spectrum should prominently feature:

-

~1730 cm⁻¹: A strong absorption band corresponding to the C=O stretch of the two ester groups.

-

~1660 cm⁻¹: A strong absorption band for the C=O stretch of the benzophenone ketone group.

-

~1250 cm⁻¹ and ~1150 cm⁻¹: Strong C-O stretching bands characteristic of the ether and ester linkages.

-

Chromatographic Separation Protocol

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for separating and quantifying impurities in pharmaceutical products.[14] The method's reliability stems from its high resolution, sensitivity, and reproducibility. The goal is to achieve baseline separation between Fenofibrate, Impurity G, and all other known and unknown impurities.

Principle of Method Selection: An RP-HPLC method is chosen because Fenofibrate and its related impurities are relatively non-polar molecules, making them well-suited for retention on a non-polar stationary phase (like C18). A mobile phase consisting of a water/buffer system and an organic modifier (like acetonitrile) allows for the precise tuning of retention times. UV detection is ideal due to the strong chromophores (the benzophenone moiety) present in all related compounds, with a wavelength maximum around 286 nm providing excellent sensitivity.[15][16]

Validated RP-HPLC Method for Impurity Profiling:

| Parameter | Specification | Rationale / Notes |

| Column | Waters XBridge C18 or equivalent (250 x 4.6 mm, 5 µm) | C18 columns provide excellent hydrophobic retention for this class of molecules. A 250 mm length ensures high resolution. |

| Mobile Phase | Acetonitrile : Water (pH adjusted to 2.5 with phosphoric acid) in a 70:30 v/v ratio | The acidic pH ensures that any acidic impurities (like fenofibric acid) are in their protonated, less polar form, leading to better peak shape and retention. Acetonitrile is a strong organic modifier providing adequate elution strength.[16] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency. |

| Detection | UV at 286 nm | This wavelength is near the absorbance maximum for Fenofibrate and its related compounds, ensuring high sensitivity for all analytes.[15][16] |

| Column Temp. | 25°C (Ambient) | Provides stable retention times and protects against thermal degradation of the analyte or column. |

| Injection Vol. | 10 µL | A typical volume that balances loading capacity and peak sharpness. |

| Diluent | Mobile Phase | Using the mobile phase as the diluent ensures sample compatibility and prevents peak distortion. |

The following diagram outlines the logical workflow for analyzing a Fenofibrate sample for Impurity G using the described HPLC method.

Caption: Standard workflow for the RP-HPLC analysis of Fenofibrate Impurity G.

Part 3: Mechanistic Formation and Control Strategies

Understanding the origin of an impurity is fundamental to controlling its presence in the final drug substance. Fenofibrate Impurity G is a process-related impurity, meaning its formation is a direct consequence of the synthetic route used to manufacture Fenofibrate.

Plausible Synthetic Pathway

The primary synthesis of Fenofibrate involves the esterification of fenofibric acid with isopropyl alcohol (or an isopropyl halide).[13][17] Fenofibric acid itself is typically synthesized from 4-chloro-4'-hydroxybenzophenone.

The formation of Impurity G can be rationalized as a side reaction where fenofibric acid, instead of reacting with isopropanol, reacts with another available hydroxyl-containing molecule derived from the reaction matrix. Specifically, it appears to be an ester formed between one molecule of fenofibric acid and the hydroxyl group of an isopropyl ester of a related acid. This type of dimerization or side-esterification is a common challenge in syntheses involving multiple esterification steps.

The diagram below illustrates the main reaction for Fenofibrate synthesis and a plausible side reaction leading to the formation of Impurity G.

Caption: Synthesis of Fenofibrate and the side reaction forming Impurity G.

Strategic Process Control

Controlling the level of Impurity G requires a multi-faceted approach focused on optimizing the synthetic process and implementing rigorous analytical monitoring.

-

Control of Starting Materials: Ensuring the high purity of fenofibric acid and the isopropylating agent is the first line of defense.

-

Reaction Stoichiometry: Carefully controlling the molar ratios of reactants can favor the desired reaction and minimize side product formation. An excess of the isopropylating agent can help drive the main reaction to completion.

-

Reaction Conditions: Optimizing temperature, reaction time, and catalyst choice can significantly impact the impurity profile. Conditions should be selected to maximize the rate of Fenofibrate formation while minimizing the rate of the side reaction leading to Impurity G.

-

In-Process Controls (IPCs): Utilizing the validated HPLC method at intermediate stages of the synthesis allows for the real-time monitoring of Impurity G formation. If levels exceed a predefined threshold, the process can be adjusted or the batch can be subjected to purification.

-

Purification: The final API is typically purified through recrystallization. The solvent system for this step must be carefully chosen to ensure that Fenofibrate selectively crystallizes while Impurity G remains in the mother liquor.

Conclusion

Fenofibrate Impurity G is a well-characterized, non-compendial process-related impurity that is critical to monitor for the quality control of Fenofibrate API. Its chemical structure, physicochemical properties, and spectroscopic profile are well-established, providing the necessary foundation for its identification. The validated RP-HPLC method detailed herein offers a robust and reliable system for its quantification, forming the cornerstone of an effective control strategy. By integrating an understanding of its synthetic origin with precise analytical oversight, pharmaceutical manufacturers can ensure that Fenofibrate drug substance consistently meets the stringent purity requirements set forth by global pharmacopoeias and regulatory agencies, thereby safeguarding patient health.

References

-

Veeprho. (n.d.). Fenofibrate EP Impurity G | CAS 217636-48-1. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Fenofibrate-impurities. Retrieved from [Link]

-

SynZeal. (n.d.). Fenofibrate EP Impurity G | 217636-48-1. Retrieved from [Link]

-

Axios Research. (n.d.). Fenofibrate EP Impurity G - CAS - 217636-48-1. Retrieved from [Link]

- Prajapati, A. M., & Patel, C. N. (2014). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Journal of Taibah University for Science.

-

Allmpus. (n.d.). FENOFIBRATE EP IMPURITY G. Retrieved from [Link]

- El-Gindy, A., El-Zeany, B., & Awad, T. (2001). Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 203-13.

-

Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 217636-48-1 Fenofibrate Impurity G. Retrieved from [Link]

- Patil, S., et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 7(11), 273-278.

-

Pharmaffiliates. (n.d.). Fenofibrate - Impurity G. Retrieved from [Link]

-

Naarini Molbio Pharma. (n.d.). Fenofibrate EP Impurity G. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,1-Dimethyl-2-(1-methylethoxy)-2-oxoethyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate. PubChem Compound Database. Retrieved from [Link]

-

Patil, S., et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. ResearchGate. Retrieved from [Link]

- Begum, S., et al. (2022). Method development and validation for fenofibrate by rp-hplc method. Indo American Journal of Pharmaceutical Sciences.

-

National Center for Biotechnology Information. (n.d.). Fenofibrate. PubChem Compound Database. Retrieved from [Link]

- Jain, P. S., et al. (2016). STABILITY-INDICATING RP-HPLC METHOD FOR ANALYSIS OF FENOFIBRATE IN THE BULK DRUG AND IN A PHARMACEUTICAL DOSAGE FORM.

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column. Retrieved from [Link]

- Salama, F. M., et al. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC.

- Jain, P. S., et al. (2012). Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC.

- Salama, F. M., et al. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. SciSpace.

- Fournier, J., et al. (2013). Method of synthesizing fenofibrate. Google Patents. US8445715B2.

Sources

- 1. veeprho.com [veeprho.com]

- 2. Fenofibrate EP Impurity G | 217636-48-1 | SynZeal [synzeal.com]

- 3. klivon.com [klivon.com]

- 4. allmpus.com [allmpus.com]

- 6. CAS 217636-48-1 Fenofibrate Impurity G | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 7. 1,1-Dimethyl-2-(1-methylethoxy)-2-oxoethyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate | C24H27ClO6 | CID 71316725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. biosynth.com [biosynth.com]

- 10. Fenofibrate EP Impurity G - CAS - 217636-48-1 | Axios Research [axios-research.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. Naarini Molbio Pharma [naarini.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. phmethods.net [phmethods.net]

- 16. researchgate.net [researchgate.net]

- 17. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]

An In-depth Technical Guide to Understanding the Origin of Fenofibrate Impurity G

Introduction

Fenofibrate, a third-generation fibric acid derivative, is a widely prescribed lipid-regulating agent used in the treatment of hypercholesterolemia and mixed dyslipidemia.[1][2] As a prodrug, fenofibrate is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid, which exerts its therapeutic effect by activating peroxisome proliferator-activated receptor alpha (PPARα).[2] The purity of the active pharmaceutical ingredient (API) is of paramount importance to ensure the safety and efficacy of the final drug product. Regulatory bodies worldwide, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), mandate stringent control over impurities in pharmaceutical substances.

This technical guide provides a comprehensive exploration of Fenofibrate Impurity G, also known as Fenofibrate USP Related Compound C. We will delve into its chemical identity, elucidate its most probable origin as a process-related impurity stemming from the synthesis of Fenofibrate, and provide a detailed analytical methodology for its detection and quantification. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and quality control of Fenofibrate.

Chemical Identity of Fenofibrate and Impurity G

A clear understanding of the molecular structures of both the API and the impurity is fundamental to postulating the origin of the impurity.

Fenofibrate , chemically named propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, is the isopropyl ester of fenofibric acid.[3][4]

Fenofibrate Impurity G is chemically identified as 1-Methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate.[5] It is also recognized as Fenofibrate USP Related Compound C.[6][7] Structurally, it is a diester derivative.

| Compound | Chemical Name | Molecular Formula | Molecular Weight |

| Fenofibrate | propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | C20H21ClO4 | 360.83 g/mol |

| Fenofibrate Impurity G | 1-Methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate | C24H27ClO6 | 446.92 g/mol |

The Origin of Fenofibrate Impurity G: A Process-Related Impurity

Based on its chemical structure, Fenofibrate Impurity G is hypothesized to be a process-related impurity formed during the synthesis of Fenofibrate, rather than a degradation product. The common synthesis of Fenofibrate involves the esterification of fenofibric acid with isopropyl alcohol or an isopropyl halide.[3][8]

One documented synthesis of Fenofibrate Impurity G (referred to as compound 5, a diester, and impurity C as per USP monograph) involves a two-step reaction starting from fenofibric acid.[3] The first step is the esterification of fenofibric acid with 2-bromo-2-methylpropionic acid, followed by a second esterification with isopropyl bromide under basic conditions.[3] This synthetic route provides a strong basis for the hypothesis that Impurity G is formed as a byproduct during Fenofibrate synthesis.

Proposed Formation Pathway

The formation of this diester impurity can be rationalized as a side reaction occurring during the esterification of fenofibric acid. A plausible mechanism involves the self-condensation of two molecules of fenofibric acid or the reaction of fenofibric acid with a reactive intermediate.

Here is a proposed logical pathway for the formation of Fenofibrate Impurity G during the synthesis of Fenofibrate:

Caption: Proposed formation pathway of Fenofibrate Impurity G.

The key step in this proposed pathway is the unintended reaction between two molecules of fenofibric acid or its activated form, leading to a diester intermediate which then gets esterified to form Impurity G. This side reaction is likely influenced by the specific reaction conditions, such as the choice of activating agents, base, solvent, and temperature.

Analytical Methodology for Detection and Quantification

The control of impurities necessitates robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of Fenofibrate and its related substances.[9][10]

Experimental Protocol: Reversed-Phase HPLC

The following is a detailed, step-by-step methodology for the detection and quantification of Fenofibrate Impurity G, based on established methods for Fenofibrate impurity profiling.[9][11]

1. Instrumentation:

-

A High-Performance Liquid Chromatograph equipped with a UV detector.

2. Chromatographic Conditions:

| Parameter | Condition |

| Column | Waters X Bridge C18 (250 mm x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Acetonitrile : Water (75:25 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 286 nm |

| Column Temperature | Ambient |

| Injection Volume | 20 µL |

3. Preparation of Solutions:

-

Diluent: A mixture of Acetonitrile and Water in the same ratio as the mobile phase.

-

Standard Solution: Accurately weigh and dissolve appropriate amounts of USP Fenofibrate RS and USP Fenofibrate Related Compound C RS (Impurity G) in the diluent to obtain a known concentration (e.g., 10 µg/mL).

-

Sample Solution: Accurately weigh and dissolve the Fenofibrate drug substance in the diluent to obtain a specific concentration (e.g., 1000 µg/mL).

4. System Suitability:

-

Inject the standard solution and verify system suitability parameters such as theoretical plates, tailing factor, and resolution between Fenofibrate and Impurity G.

5. Analysis:

-

Inject the sample solution into the chromatograph and record the chromatogram.

-

Identify the peaks of Fenofibrate and Impurity G by comparing their retention times with those of the standards.

-

Calculate the amount of Impurity G in the sample using the area normalization method or by comparison with the standard.

Workflow for Impurity Analysis

The following diagram illustrates the general workflow for the analysis of Fenofibrate Impurity G.

Caption: HPLC analysis workflow for Fenofibrate Impurity G.

Conclusion

Fenofibrate Impurity G is a significant process-related impurity that requires careful monitoring and control during the manufacturing of Fenofibrate. Its diester structure strongly indicates its origin from side reactions during the esterification of fenofibric acid. By understanding the potential formation pathways, process chemists can optimize synthetic conditions to minimize the generation of this impurity. Furthermore, the implementation of a robust, validated analytical method, such as the HPLC protocol detailed in this guide, is crucial for ensuring the quality, safety, and regulatory compliance of the final Fenofibrate drug substance. This in-depth understanding empowers researchers and drug development professionals to produce high-purity Fenofibrate, ultimately safeguarding patient health.

References

-

A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Fenofibrate EP Impurities & USP Related Compounds. (n.d.). SynThink. [Link]

-

Patil, S., et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 7(11), 273-278. [Link]

-

Fenofibrate Capsules. (2019). USP-NF. [Link]

-

FENOFIBRATE IMPURITY B EUROPEAN PHARMACOPOEIA (EP) REFERENCE STANDARD. (n.d.). Cenmed. [Link]

-

Fenofibrate Tablets. (2016). USP-NF. [Link]

-

Hanna, G. M., & Lau-Cam, C. A. (1995). Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. Journal of pharmaceutical and biomedical analysis, 13(12), 1535–1543. [Link]

-

USP31-NF26, Second Supplement. (2008). USP Monographs: Fenofibrate. [Link]

-

Validation of a Highly Sensitive RP-HPLC Method for Quantification of Fenofibrate in Pure and Pharmaceutical Dosage Forms. (2016). ResearchGate. [Link]

-

Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. (1995). Semantic Scholar. [Link]

-

Shaheen Begum, et al. (2022). Method development and validation for fenofibrate by rp-hplc method. Indo American Journal of Pharmaceutical Sciences, 9(10). [Link]

-

Lv, Y. P., et al. (2019). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Journal of the Brazilian Chemical Society, 30(9), 1957-1967. [Link]

-

Fenofibrate. (n.d.). Allmpus. [Link]

- Method for preparing fenofibric acid by using inorganic alkali as catalyst. (2014).

-

Salama, F. M., et al. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. American Journal of Analytical Chemistry, 2(3), 332-343. [Link]

-

Development of fenofibrate solid dispersion via hot melt extrusion and 3D printing technologies. (2023). Taylor & Francis Online. [Link]

- Preparation method of high purity fenofibric acid. (2013).

-

Knopp, R. H. (1988). Chemistory of Fibrates. The American journal of medicine, 85(1A), 8-12. [Link]

-

Fenofibrate. (n.d.). PubChem. [Link]

- Method of synthesizing fenofibrate. (2013).

-

Rath, N. P., et al. (2005). Fenofibric acid. Acta crystallographica. Section C, Crystal structure communications, 61(Pt 2), o81–o84. [Link]

-

Synthesis and characterization of potential impurities in Fenofibrate drug substance. (2015). ResearchGate. [Link]

- Novel method of synthesizing fenofibrate. (2010).

- A kind of preparation method of Fenofibric Acid. (2017).

-

Knopp, R. H. (1987). Structure and biochemical effects of fenofibrate. The American journal of medicine, 83(5B), 50–57. [Link]

-

Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. (2019). ResearchGate. [Link]

-

Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Chemistory of Fibrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. allmpus.com [allmpus.com]

- 6. store.usp.org [store.usp.org]

- 7. Fenofibrate Related Compound C USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 8. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]

- 9. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. phmethods.net [phmethods.net]

An In-Depth Technical Guide to Fenofibrate Impurity G: Safety, Handling, and Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the manufacturing of active pharmaceutical ingredients (APIs), the control of impurities is a critical aspect of ensuring the safety and efficacy of the final drug product. Fenofibrate, a widely prescribed lipid-lowering agent, is no exception. During its synthesis, several process-related impurities and degradation products can emerge. Among these, Fenofibrate Impurity G, also recognized as Fenofibrate Related Compound C by the United States Pharmacopeia (USP), warrants careful consideration.[1] This guide provides a comprehensive overview of Fenofibrate Impurity G, focusing on its chemical identity, safety and handling protocols, and its analytical detection and control, tailored for professionals in pharmaceutical research and development.

Chemical Identity and Physicochemical Properties

A thorough understanding of an impurity's chemical characteristics is fundamental to its effective management. Fenofibrate Impurity G is a well-characterized compound, recognized as a reference standard by major pharmacopeias, including the European Pharmacopoeia (EP).[1][2]

| Property | Value | Source(s) |

| IUPAC Name | propan-2-yl 2-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-2-methylpropanoate | [1] |